N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
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Overview
Description
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models .
Mechanism of Action
Target of Action
The primary targets of this compound are phagocytes , which are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles .
Mode of Action
This compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that the compound interacts with its targets by reducing their oxidative activity, which can lead to inflammation.
Biochemical Pathways
The compound’s action affects the inflammatory response in the body. It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalized inflammation . At the same time, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
It was found to be non-toxic at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice . .
Result of Action
The compound’s action results in an anti-inflammatory effect . It ameliorates inflammation in a mice model of zymosan-induced generalized inflammation . The compound’s immunomodulatory effect against generalized inflammatory response has therapeutic potential for various chronic inflammatory illnesses .
Preparation Methods
The synthesis of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves several steps. The compound is typically synthesized through a series of reactions starting with the appropriate pyrimidine and benzamide derivatives. The reaction conditions often include the use of solvents like hexane, ethyl acetate, and acetone to purify the final product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of sulfonamide derivatives.
Biology: The compound is studied for its ability to inhibit oxidative bursts in phagocytes, making it a potential candidate for anti-inflammatory therapies.
Medicine: Its anti-inflammatory properties are being explored for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Comparison with Similar Compounds
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide is unique due to its specific structure and anti-inflammatory properties. Similar compounds include:
Sulfadimethoxine: A sulfonamide antibiotic with similar anti-inflammatory properties.
Sulfamethoxazole: Another sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections and has anti-inflammatory properties.
These compounds share a common sulfonamide group but differ in their specific structures and applications .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-23-16-22(27-25(28-23)34-2)29-35(31,32)21-14-12-20(13-15-21)26-24(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,30)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRKWAEVBDZRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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